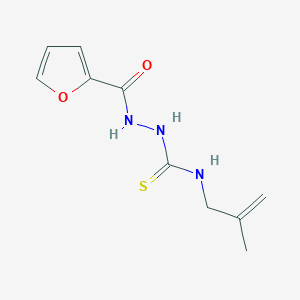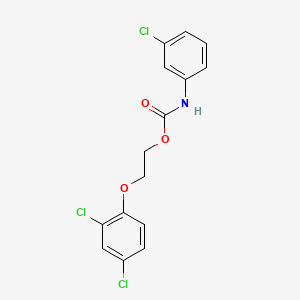![molecular formula C25H32N2O3 B5199393 4-{2-[(4-butylphenyl)amino]-2-oxoethoxy}-N-cyclohexylbenzamide](/img/structure/B5199393.png)
4-{2-[(4-butylphenyl)amino]-2-oxoethoxy}-N-cyclohexylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-[(4-butylphenyl)amino]-2-oxoethoxy}-N-cyclohexylbenzamide, commonly known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the field of biomedical research due to its potential application in the treatment of various diseases. BAY 11-7082 is a synthetic compound that was first developed by Bayer AG, a German pharmaceutical company, in the early 2000s. Since then, it has been extensively studied for its various pharmacological properties and has shown promising results in preclinical studies.
Mecanismo De Acción
BAY 11-7082 inhibits the activity of NF-κB by covalently modifying the cysteine residues of the protein. This modification prevents the activation of NF-κB and leads to the downregulation of its downstream target genes. NF-κB is a key regulator of immune and inflammatory responses, and its dysregulation has been implicated in various diseases, including cancer, autoimmune disorders, and inflammation.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have various biochemical and physiological effects, including the inhibition of NF-κB activity, the reduction of inflammation, and the suppression of cancer cell growth. It has also been shown to modulate the expression of various genes involved in immune and inflammatory responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BAY 11-7082 has several advantages for lab experiments, including its high potency and specificity for NF-κB inhibition. It is also relatively easy to synthesize and has a long shelf life. However, one of the limitations of BAY 11-7082 is its potential toxicity, which can vary depending on the cell type and concentration used. It is important to carefully optimize the concentration of BAY 11-7082 for each experiment to avoid potential toxic effects.
Direcciones Futuras
There are several potential future directions for the research on BAY 11-7082. One area of interest is the development of more potent and selective inhibitors of NF-κB that can be used in clinical settings. Another area of interest is the investigation of the role of NF-κB in various diseases and the potential therapeutic applications of NF-κB inhibitors. Additionally, the use of BAY 11-7082 in combination with other drugs or therapies is an area of active research. Overall, BAY 11-7082 has shown promising results in preclinical studies, and further research is needed to fully understand its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of BAY 11-7082 involves a multi-step process that starts with the reaction of 4-bromobenzaldehyde with butylamine to form 4-(butylamino)benzaldehyde. This intermediate is then reacted with cyclohexylamine and acetic anhydride to form 4-{2-[(4-butylphenyl)amino]-2-oxoethoxy}-N-cyclohexylbenzamide. The synthesis of BAY 11-7082 is a complex process that requires expertise in organic chemistry and specialized equipment.
Aplicaciones Científicas De Investigación
BAY 11-7082 has been extensively studied for its potential application in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of immune and inflammatory responses. By inhibiting NF-κB, BAY 11-7082 can reduce inflammation and suppress the growth of cancer cells.
Propiedades
IUPAC Name |
4-[2-(4-butylanilino)-2-oxoethoxy]-N-cyclohexylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O3/c1-2-3-7-19-10-14-22(15-11-19)26-24(28)18-30-23-16-12-20(13-17-23)25(29)27-21-8-5-4-6-9-21/h10-17,21H,2-9,18H2,1H3,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMHNFWTMAKTRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-fluoro-3-methoxybenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5199318.png)


![2-[{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5199332.png)
![N-{2-[(4-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B5199336.png)

![3-(2-furylmethyl)-2-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5199360.png)

![ethyl N-[4-(ethylthio)benzoyl]glycinate](/img/structure/B5199377.png)

![N-{2-[2-(2,6-dichlorophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5199396.png)
![5-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5199403.png)
![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}benzamide](/img/structure/B5199411.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)cyclohexanamine](/img/structure/B5199419.png)